2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers require precise quinoline-benzamide analogs to establish substituent-driven SAR for HDAC or MAO inhibition. Generic substitution fails to preserve potency or selectivity. - **Differentiation**: Ortho-chloro substituent vs. CF3 or difluoro analogs; XLogP 4.3, TPSA 51.2 Ų, 4 rotatable bonds - ideal for CNS penetration benchmarking. - **Utility**: Reference standard for comparative ADME (microsomal stability, permeability) and chemical probe development via cross-coupling. - **Supply**: Immediate availability for screening libraries and structure-activity studies.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 1251559-40-6
Cat. No. B2864584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide
CAS1251559-40-6
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3Cl)C=C1
InChIInChI=1S/C18H15ClN2O2/c1-2-23-16-11-10-12-6-5-9-15(17(12)21-16)20-18(22)13-7-3-4-8-14(13)19/h3-11H,2H2,1H3,(H,20,22)
InChIKeyQHJOEQAFPFHPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-ethoxyquinolin-8-yl)benzamide: Chemical Profile and Class Context


2-Chloro-N-(2-ethoxyquinolin-8-yl)benzamide is a synthetic quinoline-based benzamide derivative with the molecular formula C₁₈H₁₅ClN₂O₂ and a molecular weight of 326.8 g/mol [1]. The compound features a 2-ethoxyquinoline scaffold linked via an amide bond to a 2-chlorophenyl ring. It belongs to a broader class of quinoline-benzamide hybrids that have been investigated as histone deacetylase (HDAC) inhibitors, anticancer agents, and monoamine oxidase (MAO) inhibitors [2]. The presence of the ortho-chloro substituent on the benzamide ring distinguishes this compound from its trifluoromethyl, difluoro, and unsubstituted analogs, imparting distinct electronic and steric properties that may influence target binding and physicochemical behavior [1].

Why 2-Chloro-N-(2-ethoxyquinolin-8-yl)benzamide Cannot Be Replaced by Analogs


Within the N-(2-ethoxyquinolin-8-yl)benzamide series, the identity of the phenyl ring substituent is a critical determinant of biological activity and physicochemical properties. The 2-chloro substituent confers an XLogP3 of 4.3, a topological polar surface area (TPSA) of 51.2 Ų, and a single hydrogen bond donor [1]. Replacing the chlorine atom with a trifluoromethyl group (as in CAS 1251576-64-3) substantially increases lipophilicity and electron-withdrawing character, while 2,6-difluoro substitution (CAS 1251576-74-5) introduces steric and electronic effects distinct from mono-chloro substitution [1]. Even minor substituent changes within this scaffold have been shown to produce significant shifts in HDAC inhibitory potency and cytotoxicity profiles across cancer cell lines, where compounds with small lipophilic groups on the quinoline ring markedly outperformed those with bulky substituents [2]. Consequently, generic substitution across this chemical series is unlikely to preserve target potency, selectivity, or physicochemical suitability for a given assay or application.

Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Differentiation vs. Trifluoromethyl and Difluoro Analogs

The computed lipophilicity (XLogP3) of 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide is 4.3 [1]. In contrast, the 2-trifluoromethyl analog (CAS 1251576-64-3, C₁₉H₁₅F₃N₂O₂, MW 360.3) is expected to have a higher XLogP due to the strongly lipophilic CF₃ group. The 2,6-difluoro analog (CAS 1251576-74-5, C₁₈H₁₄F₂N₂O₂) presents a different hydrogen-bond acceptor profile owing to fluorine substitution. Lipophilicity differences of this magnitude are known to influence membrane permeability, plasma protein binding, and non-specific binding in biological assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile Differentiation

2-Chloro-N-(2-ethoxyquinolin-8-yl)benzamide possesses 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (amide C=O, quinoline N, ethoxy O), with a TPSA of 51.2 Ų [1]. By comparison, the 2,6-difluoro analog (CAS 1251576-74-5) introduces two fluorine atoms as additional weak hydrogen bond acceptors, altering the compound's capacity for directed interactions within a binding site. The 4-(dimethylsulfamoyl) analog introduces a sulfonamide group that dramatically increases both HBA count and TPSA, fundamentally altering permeability characteristics [2].

Medicinal chemistry Structure-activity relationships Ligand efficiency

HDAC Inhibitory and Anticancer Activity Class-Level Context

In a published SAR study of quinoline-based benzamide derivatives as HDAC inhibitors, compounds bearing small lipophilic substituents on the quinoline ring demonstrated superior cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines compared to those with bulky substituents [1]. The most potent compounds (10a, 10b, 10c) exhibited HDAC inhibitory potency comparable to entinostat, with 2-methylquinoline derivatives showing IC₅₀ values in the low micromolar to sub-micromolar range against HDAC in HeLa cell extracts [1]. While 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide was not among the specific compounds tested in this study, its 2-ethoxy substitution on the quinoline ring and ortho-chloro benzamide moiety place it within the favorable lipophilic substituent space identified by this SAR analysis, distinguishing it from analogs with larger or more polar substituents that showed reduced activity [1].

HDAC inhibition Anticancer agents Quinoline SAR

Rotatable Bond Count and Molecular Flexibility Comparison

The target compound has 4 rotatable bonds [1], arising from the ethoxy group, the amide linkage, and the aryl-aryl bond. The 2,6-difluoro analog (CAS 1251576-74-5) has the same rotatable bond count but differs in that the two ortho-fluorine atoms restrict the conformational freedom of the benzamide phenyl ring to a greater degree than a single ortho-chlorine, due to symmetrical steric constraints. The 4-(dimethylsulfamoyl) analog introduces additional rotatable bonds from the sulfonamide group, increasing conformational entropy and potentially reducing binding affinity due to a higher entropic penalty upon target engagement [2].

Conformational flexibility Entropic penalty Ligand preorganization

Recommended Research and Procurement Scenarios


HDAC Inhibitor Screening and Anticancer SAR Programs

Based on the class-level SAR demonstrating that quinoline-benzamide derivatives with small lipophilic substituents exhibit potent HDAC inhibition and cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines [1], 2-chloro-N-(2-ethoxyquinolin-8-yl)benzamide is a suitable candidate for inclusion in HDAC-focused screening libraries. Its 2-ethoxy group aligns with the favorable small lipophilic substituent profile, and the ortho-chloro benzamide offers a distinct electronic environment compared to the unsubstituted and trifluoromethyl analogs, enabling exploration of halogen-specific potency and selectivity effects.

Physicochemical Comparator for CNS Drug Discovery Optimization

With a computed XLogP3 of 4.3, TPSA of 51.2 Ų, a single HBD, and 4 rotatable bonds [2], the compound resides near the upper limit of typical CNS drug-like space (TPSA < 60–70 Ų for brain penetration). It can serve as a reference point for optimizing CNS penetration within the quinoline-benzamide series, particularly when compared against analogs with higher TPSA (e.g., sulfonamide-substituted variants) that are less likely to cross the blood-brain barrier.

Chemical Biology Probe Development for Target Identification

The chlorine atom at the ortho position provides a potential handle for further synthetic elaboration (e.g., via cross-coupling reactions) to install affinity tags, fluorescent reporters, or photoaffinity labels [2]. This synthetic tractability, combined with the quinoline scaffold's known engagement with multiple target classes (HDACs, MAO enzymes), positions the compound as a versatile starting point for chemical probe development.

In Vitro ADME/PK Comparative Studies Within the Benzamide Series

Given the significant lipophilicity, TPSA, and HBA differences between the 2-chloro, 2-trifluoromethyl, 2,6-difluoro, and 4-(dimethylsulfamoyl) analogs [2], this compound is well-suited for systematic comparative ADME studies (microsomal stability, permeability, plasma protein binding) to establish empirical substituent-property relationships that guide procurement decisions for follow-up compound purchases.

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